molecular formula C11H16N2O2S B6261797 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1016744-86-7

2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6261797
CAS No.: 1016744-86-7
M. Wt: 240.32 g/mol
InChI Key: ZYDYTIIIADYIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-(1-aminoethyl)phenylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1016744-86-7

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine

InChI

InChI=1S/C11H16N2O2S/c1-9(12)10-3-5-11(6-4-10)13-7-2-8-16(13,14)15/h3-6,9H,2,7-8,12H2,1H3

InChI Key

ZYDYTIIIADYIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.